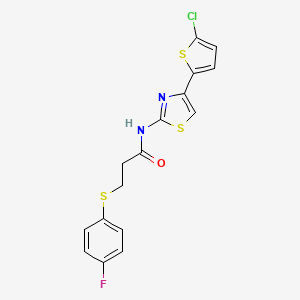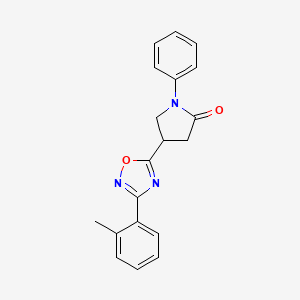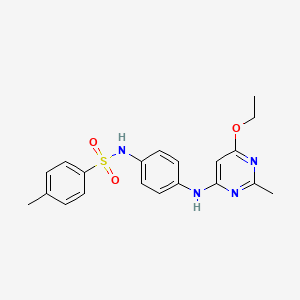
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry. In
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in the metabolism of xenobiotics.
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may donate or accept electrons, leading to changes in the target molecule’s structure and function.
Biochemical Pathways
Given its potential interaction with glutathione s-transferase p , it may influence pathways related to detoxification and the metabolism of xenobiotics.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Based on its potential interaction with glutathione s-transferase p , it may influence the detoxification processes within cells, potentially leading to changes in cellular function and health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole in lab experiments is its potential as an anticancer agent. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research involving 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, which may aid in the development of more potent and selective derivatives. Finally, the synthesis of novel analogs of this compound may lead to the discovery of new compounds with improved biological activity and therapeutic potential.
Synthesemethoden
The synthesis of 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-bromobenzyl chloride, which is then reacted with potassium thioacetate to form 4-bromobenzyl thioacetate. This intermediate is further reacted with 1-methyl-1H-imidazole-4-carbaldehyde and phenylboronic acid in the presence of a palladium catalyst to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent, with studies showing that it exhibits cytotoxic activity against a range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVARZNDGBRMFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2794505.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2794508.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

![8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2794515.png)
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794516.png)

![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)


![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
